7-Chloro-2-hydrazino-3-phenylquinoline hydrochloride

Catalog No.
S14260928
CAS No.
1171022-53-9
M.F
C15H13Cl2N3
M. Wt
306.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloro-2-hydrazino-3-phenylquinoline hydrochlori...

CAS Number

1171022-53-9

Product Name

7-Chloro-2-hydrazino-3-phenylquinoline hydrochloride

IUPAC Name

(7-chloro-3-phenylquinolin-2-yl)hydrazine;hydrochloride

Molecular Formula

C15H13Cl2N3

Molecular Weight

306.2 g/mol

InChI

InChI=1S/C15H12ClN3.ClH/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(19-17)18-14(11)9-12;/h1-9H,17H2,(H,18,19);1H

InChI Key

ACJORHCPBLRSKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C3C=C(C=CC3=C2)Cl)NN.Cl

7-Chloro-2-hydrazino-3-phenylquinoline hydrochloride is a chemical compound with the molecular formula C15H13Cl2N3C_{15}H_{13}Cl_2N_3 and a molecular weight of 306.19 g/mol. This compound features a quinoline structure, which is a bicyclic aromatic compound containing both a benzene and a pyridine ring. The presence of a hydrazino group (-NH-NH2) at the 2-position and a chloro substituent at the 7-position contributes to its unique chemical properties and potential biological activities. The compound is often utilized in research settings, particularly in studies related to proteomics and medicinal chemistry .

The chemical reactivity of 7-Chloro-2-hydrazino-3-phenylquinoline hydrochloride can be attributed to its functional groups. The hydrazino group can participate in various reactions, such as:

  • Hydrazone Formation: Reacting with aldehydes or ketones to form hydrazones.
  • Nucleophilic Substitution: The chloro substituent can undergo nucleophilic substitution reactions, making it susceptible to attack by nucleophiles.
  • Oxidation Reactions: The hydrazino group can be oxidized to form corresponding azines or other nitrogen-containing compounds.

These reactions highlight the compound's versatility in synthetic organic chemistry .

Research indicates that 7-Chloro-2-hydrazino-3-phenylquinoline hydrochloride exhibits significant biological activities, including:

  • Antimicrobial Properties: It has been shown to possess antibacterial and antifungal activity, making it a candidate for further development as an antimicrobial agent.
  • Antitumor Activity: Preliminary studies suggest potential anticancer effects, possibly due to its ability to induce apoptosis in cancer cells.
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes, which could be beneficial in therapeutic applications.

These biological activities underscore the importance of this compound in pharmaceutical research .

The synthesis of 7-Chloro-2-hydrazino-3-phenylquinoline hydrochloride typically involves several steps:

  • Starting Material Preparation: The synthesis often begins with commercially available quinoline derivatives.
  • Chlorination: A chlorination reaction introduces the chloro group at the 7-position using reagents such as phosphorus pentachloride or thionyl chloride.
  • Hydrazine Reaction: The resultant chlorinated quinoline is then reacted with hydrazine hydrate to form the hydrazino derivative.
  • Hydrochloride Formation: Finally, the product can be converted into its hydrochloride salt form by treatment with hydrochloric acid.

This multi-step synthesis highlights the complexity involved in creating this compound .

7-Chloro-2-hydrazino-3-phenylquinoline hydrochloride has several applications, particularly in:

  • Medicinal Chemistry: Used as a lead compound for developing new drugs targeting bacterial infections and cancer.
  • Biochemical Research: Employed in proteomics studies for understanding protein interactions and functions.
  • Synthetic Organic Chemistry: Acts as an intermediate for synthesizing other complex organic molecules.

These applications demonstrate its relevance across various scientific disciplines .

Interaction studies involving 7-Chloro-2-hydrazino-3-phenylquinoline hydrochloride focus on its binding affinity with biological targets. Key areas of investigation include:

  • Protein-Ligand Interactions: Understanding how this compound interacts with specific proteins can provide insights into its mechanism of action, particularly in inhibiting enzymes related to disease.
  • Cellular Uptake Mechanisms: Studies on how cells absorb this compound can reveal its bioavailability and potential therapeutic efficacy.

Such studies are crucial for advancing the development of this compound into clinical applications .

Several compounds share structural similarities with 7-Chloro-2-hydrazino-3-phenylquinoline hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
7-ChloroquinolineQuinoline base with chlorinePrimarily used as an antimalarial agent
2-HydrazinobenzothiazoleContains a thiazole ringKnown for its anticancer properties
3-AminoquinolineAmino group at the 3-positionExhibits significant antibacterial activity
8-MethylquinolineMethyl substitution at the 8-positionUsed in various organic syntheses

The uniqueness of 7-Chloro-2-hydrazino-3-phenylquinoline hydrochloride lies in its specific combination of functional groups that confer distinct biological activities and reactivity patterns not found in these similar compounds .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

305.0486528 g/mol

Monoisotopic Mass

305.0486528 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

Explore Compound Types